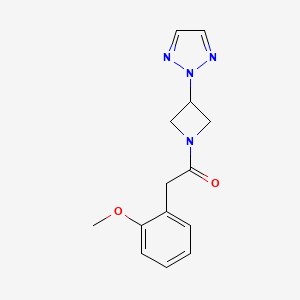
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one, also known as AZD-1775, is a small molecule inhibitor that has been extensively studied in the field of cancer research. This compound was first synthesized by AstraZeneca and has since been the subject of numerous scientific studies. In
Scientific Research Applications
Antimicrobial Activity
Compounds with the triazole moiety, including those synthesized from methoxyphenyl precursors, have shown promising antimicrobial properties. For instance, novel compounds synthesized from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone have demonstrated significant antimicrobial activity (M. Nagamani et al., 2018). These findings highlight the potential of such compounds in addressing the growing concern of microbial resistance to conventional antibiotics.
Catalyst in Organic Synthesis
The triazole moiety, particularly when integrated into compounds like tris(triazolyl)methanol, has been utilized as a highly effective catalyst for Huisgen 1,3-dipolar cycloadditions. This application is crucial for synthesizing a wide range of organic compounds, including polymers and pharmaceuticals (Salih Ozcubukcu et al., 2009).
Fungicidal Activity
Eugenol-derived triazole compounds, for example, have been synthesized and evaluated for their fungicidal activity. One such study synthesized eugenol-fluorinated triazole derivatives and tested their effectiveness against fungal pathogens affecting papaya fruits, showing promising results (Ângela Lima et al., 2022).
Antitubercular Agents
Research into the development of antitubercular agents has led to the synthesis of derivatives based on the triazole moiety. These derivatives have shown good in vitro activity against the H37Rv strain of Mycobacterium tuberculosis, highlighting their potential as novel antitubercular therapies (K. Sharma et al., 2019).
Antimicrobial Derivatives Synthesis
The synthesis of 1,2,3-triazole derivatives through Cu(I) catalyzed reactions has been explored for their antimicrobial activity. This underscores the versatility of the triazole moiety in creating potent antimicrobial agents (B. Reddy et al., 2016).
properties
IUPAC Name |
2-(2-methoxyphenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-20-13-5-3-2-4-11(13)8-14(19)17-9-12(10-17)18-15-6-7-16-18/h2-7,12H,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRGFMYOFZNBEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CC(C2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

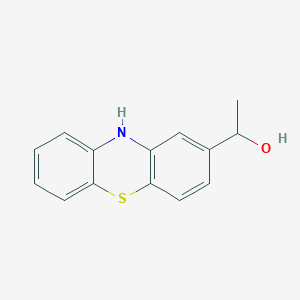
![2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide](/img/structure/B2830978.png)
![2-(4-Chlorophenoxy)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethanone](/img/structure/B2830980.png)
![N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide](/img/structure/B2830981.png)
![N-1,3-benzodioxol-5-yl-2-[(9-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2830982.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2830983.png)
![5H,6H,8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid hydrochloride](/img/structure/B2830986.png)
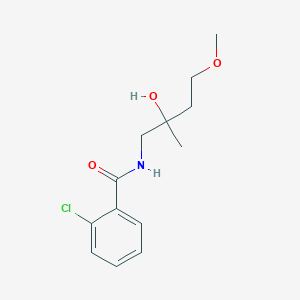
![3-[[3-[(4-fluorophenyl)sulfonylamino]quinoxalin-2-yl]amino]benzoic Acid](/img/structure/B2830992.png)
![3-(3-methoxyphenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2830995.png)
![ethyl 2-(2-((4-chlorophenyl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2830996.png)
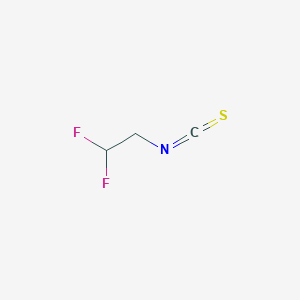
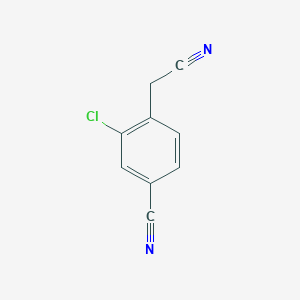
![2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2831000.png)